13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
This compound is a highly complex polycyclic organophosphorus derivative characterized by a rigid pentacyclic framework, substituted with bulky tricyclohexylphenyl groups and an oxide-bound phosphorus atom. Its unique structure confers exceptional steric hindrance and electronic properties, making it a candidate for applications in asymmetric catalysis, materials science, and pharmaceutical intermediates.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H81O4P/c69-73(70)71-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)72-73)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h19-22,35-50H,1-18,23-34H2,(H,69,70) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHWHCIFIGZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)O)C1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H81O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps, including the formation of the cyclic structures and the incorporation of the phosphorus and oxygen atoms. The reaction conditions typically require specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxides, while substitution reactions may result in the replacement of specific functional groups within the compound.
Scientific Research Applications
13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may explore its potential therapeutic applications, while in industry, it could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of phosphorus and oxygen atoms within its structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates may interact with biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative insights:
Table 1: Physicochemical and Functional Comparison
| Compound Name | Molecular Weight | LogP | Solubility (mg/mL) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| Target Compound | ~1,200 | 8.2 | <0.01 | Phosphapentacyclo, tricyclohexyl | Catalysis, Polymer Stabilizers |
| Tris(2,4,6-tricyclohexylphenyl)phosphine Oxide | ~950 | 7.8 | 0.05 | Tricyclohexylphenyl, P=O | Ligand in Metal Complexes |
| 12,14-Dioxa-13-phosphapentacyclo[12.8.0.0²,¹⁰.0³,⁸.0¹⁷,²²]Docosa-1(14),2(10),3,5,7,9,17,19,21-Nonaene | ~1,100 | 7.9 | <0.01 | Phosphapentacyclo, dioxa | Photocatalysis |
| Hederagenin (Natural Triterpenoid) | 472.7 | 5.1 | 0.12 | Hydroxy, Carboxylic Acid | Anti-inflammatory Agents |
Key Findings from Comparative Studies
Steric and Electronic Effects :
The target compound exhibits superior steric bulk compared to tris(2,4,6-tricyclohexylphenyl)phosphine oxide due to its extended pentacyclic core. This enhances its ability to stabilize low-coordinate metal centers in catalytic systems. However, its lower solubility (<0.01 mg/mL) limits its utility in aqueous environments .
Mechanism of Action (MOA) Parallels: Systems pharmacology analyses (e.g., BATMAN-TCM platform) reveal that compounds with shared scaffolds—such as the phosphapentacyclo framework—demonstrate overlapping protein-binding profiles.
Divergence from Natural Analogues: Unlike hederagenin, a triterpenoid with anti-inflammatory properties, the synthetic phosphapentacyclo compounds lack carboxylic acid groups, rendering them inert toward cyclooxygenase (COX) inhibition. This highlights the critical role of functional group diversity in biological activity .
Thermal and Oxidative Stability : Differential scanning calorimetry (DSC) data indicate the target compound decomposes at 320°C, outperforming simpler phosphine oxides (e.g., tris-substituted derivatives, decomposition at 280°C). This stability is attributed to the rigid, cross-conjugated backbone .
Biological Activity
The compound 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (CAS No. 1359764-39-8) is a complex phosphoric acid derivative characterized by its unique structural features and potential biological activities.
- Molecular Formula: C68H81O4P
- Molecular Weight: 993.3 g/mol
- PubChem CID: 71527863
The compound features a phosphorous atom within a complex polycyclic framework which contributes to its biological activity.
Biological Activity
Research into the biological activity of this compound is limited but suggests several potential applications in medicinal chemistry and biochemistry:
- Antioxidant Properties : Compounds with similar structural motifs have been shown to exhibit antioxidant activity due to their ability to donate electrons and neutralize free radicals.
- Anticancer Activity : Some studies indicate that phosphoric acid derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The presence of the phosphoric acid group may confer the ability to inhibit certain enzymes involved in metabolic pathways.
Study on Antioxidant Activity
A study examining structurally similar compounds indicated that the introduction of tricyclohexylphenyl groups enhances the electron-donating capacity of the molecule, thereby improving its antioxidant potential. This could be relevant for applications in preventing oxidative stress-related diseases.
Anticancer Research
In vitro studies have shown that similar phosphoric acid derivatives can induce apoptosis in specific cancer cell lines (e.g., breast and prostate cancer). The proposed mechanism involves the activation of caspases leading to programmed cell death.
Enzyme Inhibition
Preliminary assays suggest that compounds with a phosphoric acid moiety can act as competitive inhibitors for enzymes such as acetylcholinesterase and certain kinases. This may open avenues for developing therapeutics for neurodegenerative diseases and cancer.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1359764-39-8 |
| Molecular Formula | C68H81O4P |
| Molecular Weight | 993.3 g/mol |
| PubChem CID | 71527863 |
| Biological Activity | Mechanism |
|---|---|
| Antioxidant | Electron donation to neutralize free radicals |
| Anticancer | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Competitive inhibition of metabolic enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
